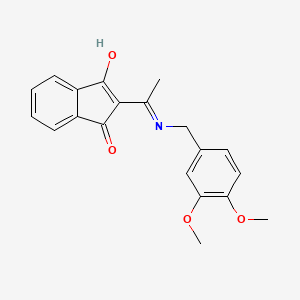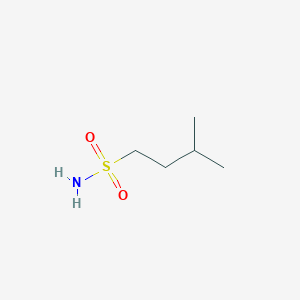
3-Methylbutane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbutane-1-sulfonamide is a compound that falls under the category of sulfonamides . Sulfonamides are a group of compounds known for their various biological activities. They are used as antibacterial drugs and have been studied for their potential in treating a diverse range of disease states .
Synthesis Analysis
The synthesis of sulfonamides, including 3-Methylbutane-1-sulfonamide, generally involves the reaction of amines with sulfonyl chlorides . The process can be carried out under green conditions using water and sodium carbonate as HCl scavengers to produce the products with high yields and purities .Molecular Structure Analysis
The molecular structure of 3-Methylbutane-1-sulfonamide can be analyzed using density functional theory (DFT). DFT can provide insights into the geometric and electronic structures of the molecule . The frontier molecular orbital energies can be employed to predict chemical reactivity descriptors, while molecular electrostatic potentials and Fukui functions can aid in identifying the reactive sites within the sulfonamides .Chemical Reactions Analysis
Sulfonamides, including 3-Methylbutane-1-sulfonamide, can participate in a variety of chemical reactions. They can form amides by reacting with acyl halides or ammonium carboxylate salts, form N-Alkyl amines by reacting with halogenoalkanes, and form sulfonamides with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methylbutane-1-sulfonamide can be analyzed using various techniques. For instance, its molecular weight can be determined . Other properties such as solubility, melting point, boiling point, and specific gravity can be determined through experimental methods .Applications De Recherche Scientifique
Development of Enzyme-Linked Immunosorbent Assay (ELISA) Researchers have developed a highly sensitive ELISA for detecting a range of sulfonamide antibiotic congeners, including derivatives of 3-Methylbutane-1-sulfonamide. This assay is effective for determining sulfonamide antibiotics frequently used in veterinary fields, with applications in testing milk samples for antibiotic residues (Adrián et al., 2009).
Environmental Monitoring of Perfluorinated Sulfonamides Studies have revealed the presence of perfluorinated sulfonamides, related to 3-Methylbutane-1-sulfonamide, in indoor and outdoor environments. These compounds, used in consumer products for surface protection, have been detected in air and dust, highlighting their widespread environmental distribution and potential human exposure (Shoeib et al., 2005).
Atmospheric Chemistry and Environmental Fate Research into the atmospheric chemistry of sulfonamides, including those structurally similar to 3-Methylbutane-1-sulfonamide, has provided insights into their reaction mechanisms with environmental agents like OH radicals. This research is crucial for understanding the atmospheric lifetime and degradation pathways of these compounds, informing environmental risk assessments (D’eon et al., 2006).
Analysis of Sulfonamides in Food Samples The use of ionic liquids supported on silica as sorbents has been evaluated for extracting sulfonamides from complex biological matrices like bovine milk. This research contributes to food safety by enabling efficient detection of antibiotic residues in dairy products (Silva & Lanças, 2018).
Biotransformation in Environmental Matrices Studies on the biotransformation of sulfonamides, including analogs of 3-Methylbutane-1-sulfonamide, have been conducted to understand their environmental behavior. These studies, focusing on aspects like degradation in wetlands and interaction with microbial communities, are significant for assessing the ecological impact of such compounds (Yin et al., 2018).
Analytical Method Development for Sulfonamides Detection Researchers have developed methods for the determination of sulfonamides, utilizing techniques like gas chromatography coupled with atomic emission detection. This work contributes to the enhanced analytical capabilities for detecting and quantifying sulfonamide compounds in various samples (Chiavarino et al., 1998).
Safety And Hazards
Like other sulfonamides, 3-Methylbutane-1-sulfonamide may have certain safety and hazard concerns. Sulfonamides can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, proper handling and usage guidelines should be followed when working with this compound.
Orientations Futures
Sulfonamides, including 3-Methylbutane-1-sulfonamide, have been studied for their potential in treating various diseases. They have shown promise in areas such as antimicrobial and antitumor therapies . Future research could focus on exploring these potentials further, as well as investigating new applications for these compounds.
Propriétés
IUPAC Name |
3-methylbutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXBLYSKPNXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbutane-1-sulfonamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B2479838.png)
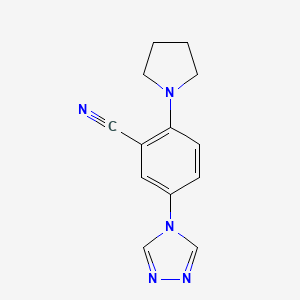
![8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2479841.png)
![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)
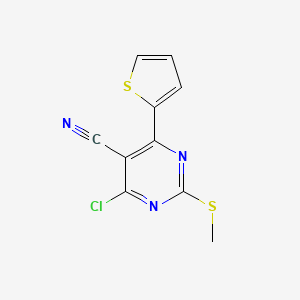
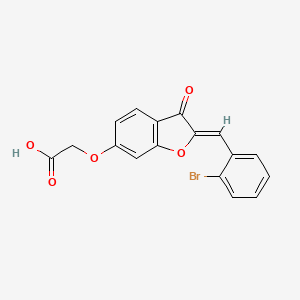
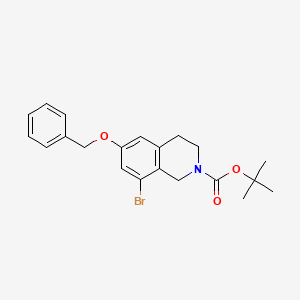
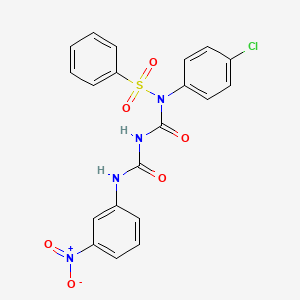
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2479850.png)
![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B2479853.png)
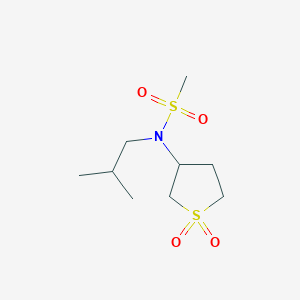
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479857.png)
